molecular formula C8H6ClFO4S B13233568 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid

4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid

Cat. No.: B13233568
M. Wt: 252.65 g/mol
InChI Key: ZQGNGLDBBDIZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multi-step organic reactions One common method includes the chlorination of 3-(fluorosulfonyl)-5-methylbenzoic acid under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions, resulting in the formation of 4-Chloro-3-(fluorosulfonyl)benzoic acid.

    Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

  • Substitution products such as 4-amino-3-(fluorosulfonyl)-5-methylbenzoic acid.
  • Oxidation products like 4-Chloro-3-(fluorosulfonyl)benzoic acid.
  • Reduction products such as 4-Chloro-3-(sulfonyl)-5-methylbenzoic acid.

Scientific Research Applications

4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid
  • 4-Chloro-3-(methylsulfonyl)-5-methylbenzoic acid
  • 4-Chloro-3-(sulfonyl)-5-methylbenzoic acid

Comparison: 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property can be exploited in various chemical and biological applications, setting it apart from similar compounds.

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-3-fluorosulfonyl-5-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI Key

ZQGNGLDBBDIZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)S(=O)(=O)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.